molecular formula C11H15NO2 B2733549 2-[(Oxan-3-yl)methoxy]pyridine CAS No. 2197600-63-6

2-[(Oxan-3-yl)methoxy]pyridine

Cat. No.: B2733549
CAS No.: 2197600-63-6
M. Wt: 193.246
InChI Key: DLLJVSUGYODHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its unique structure offers opportunities for innovative studies and discoveries. This compound is known for its distinctive physical and chemical properties, making it a subject of interest in various fields of study.

Chemical Reactions Analysis

2-[(Oxan-3-yl)methoxy]pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(Oxan-3-yl)methoxy]pyridine has numerous scientific research applications. It is used in chemistry for the synthesis of more complex heterocyclic systems. In biology and medicine, it serves as a building block for designing drugs and other bioactive molecules. The compound’s unique structure allows for innovative studies in various fields, including pharmacology and materials science .

Mechanism of Action

The mechanism of action of 2-[(Oxan-3-yl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, similar compounds often exert their effects through binding to specific receptors or enzymes, thereby modulating biological processes .

Comparison with Similar Compounds

2-[(Oxan-3-yl)methoxy]pyridine can be compared with other pyridine derivatives that exhibit antimicrobial, antiviral, and other therapeutic properties. Similar compounds include various pyridine-based molecules that have been noted for their therapeutic properties, such as antimicrobial and antiviral activities . The uniqueness of this compound lies in its specific structure, which offers distinct opportunities for scientific research and applications.

Biological Activity

2-[(Oxan-3-yl)methoxy]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and an oxan moiety, which enhances its chemical properties. The presence of the oxan-3-ylmethoxy substituent influences its interaction with biological targets, making it a subject of interest in drug design.

The biological activity of this compound is primarily attributed to its ability to engage in non-covalent interactions with specific molecular targets. The oxan group can facilitate hydrogen bonding, while the pyridine ring may participate in π-π stacking interactions with aromatic residues in proteins. These interactions are crucial for modulating enzyme activity and receptor binding, which are fundamental to the compound's therapeutic potential.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, suggesting potential use as antimicrobial agents.
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
  • Enzyme Inhibition : Structural analogs have been reported to inhibit enzymes involved in critical biological pathways, which could be leveraged for therapeutic applications.

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to this compound. Below is a summary of relevant findings:

StudyCompoundFindings
3-Methyl-2-[(oxan-3-yl)methoxy]pyridineExhibited significant binding affinity to target proteins involved in antimicrobial activity.
Virtual Screening StudyIdentified potential binding sites on SARS-CoV-2 proteins, suggesting antiviral properties.
Structure Activity Relationship (SAR) AnalysisHighlighted the importance of the oxan moiety in enhancing biological activity compared to simpler pyridine derivatives.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameUnique FeaturesBiological Activity
3-Methylpyridin-2(1H)-oneLacks oxane substituentModerate enzyme inhibition
5-Methylpyridin-2(1H)-oneNo oxane group; simpler structureLimited biological activity
4-(Oxan-3-yloxy)pyridineDifferent substitution patternSimilar enzyme inhibition

This comparison underscores the distinct structural features of this compound that may confer unique biological properties, enhancing its value in pharmaceutical research.

Properties

IUPAC Name

2-(oxan-3-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-6-12-11(5-1)14-9-10-4-3-7-13-8-10/h1-2,5-6,10H,3-4,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLJVSUGYODHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)COC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.